molecular formula C17H17NO4 B612161 NU-7199 CAS No. 69541-04-4

NU-7199

Cat. No.: B612161
CAS No.: 69541-04-4
M. Wt: 299.32 g/mol
InChI Key: LWJFQWULMGFQKX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NU-7199 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and often customized based on the specific requirements of the research .

Industrial Production Methods

Industrial production of this compound is typically carried out in specialized laboratories with advanced synthesis capabilities. The process involves stringent quality control measures to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

NU-7199 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The specific conditions, such as temperature and pH, are optimized based on the desired reaction and product yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound .

Properties

IUPAC Name

2-[bis(2-hydroxyethyl)amino]benzo[h]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-9-7-18(8-10-20)16-11-15(21)14-6-5-12-3-1-2-4-13(12)17(14)22-16/h1-6,11,19-20H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJFQWULMGFQKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70731551
Record name 2-[Bis(2-hydroxyethyl)amino]-4H-naphtho[1,2-b]pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69541-04-4
Record name 2-[Bis(2-hydroxyethyl)amino]-4H-naphtho[1,2-b]pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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